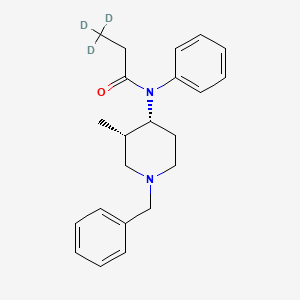

rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3

Vue d'ensemble

Description

rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3: is a deuterated compound with the molecular formula C22H25D3N2O and a molecular weight of 339.49 . This compound is primarily used in research, particularly in the field of proteomics . It serves as an intermediate in the production of labeled fentanyl analogs .

Méthodes De Préparation

The synthesis of rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3 involves several steps. One possible synthetic route includes the reaction of benzyl chloride with 2-methyl-4-piperidone to form an intermediate, which is then reacted with N-propananilide under specific conditions to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity .

Analyse Des Réactions Chimiques

rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3 can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Applications De Recherche Scientifique

Pharmacological Applications

1. Pain Management

Recent studies have explored the role of piperidine derivatives, including rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3, as dual-targeting ligands for histamine H3 and sigma-1 receptors. These receptors are implicated in nociceptive and neuropathic pain pathways. The ability of such compounds to modulate both receptor types may enhance analgesic effects while reducing side effects associated with traditional opioid therapies .

2. Cancer Treatment

The benzoylpiperidine fragment, closely related to this compound, has been identified as a privileged structure in drug development for cancer therapies. It has demonstrated antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. The mechanism involves inhibition of specific enzymes that play a role in tumor growth and proliferation . This suggests that derivatives of this compound could be further explored for their anticancer properties.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features that enhance binding affinity to target receptors. SAR studies indicate that modifications to the piperidine ring and substituents can significantly impact the biological activity of these compounds. For instance, introducing different alkyl or aryl groups can improve receptor selectivity and potency .

Case Studies

Case Study 1: Dual Receptor Modulation for Pain Relief

A study investigated the effects of dual-targeting piperidine derivatives on pain response in animal models. The findings suggested that this compound exhibited significant analgesic properties when administered in conjunction with traditional pain medications, leading to improved outcomes in managing chronic pain conditions .

Case Study 2: Anticancer Efficacy

In vitro studies evaluated the antiproliferative effects of various piperidine derivatives, including this compound, against human breast cancer cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to non-cancerous cells. This positions this compound as a candidate for further development in oncological therapies .

Mécanisme D'action

The mechanism of action of rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3 involves its interaction with specific molecular targets. As an analog of fentanyl, it is likely to bind to opioid receptors in the central nervous system, leading to analgesic effects. The deuterium atoms in the compound may influence its metabolic stability and pharmacokinetics, potentially enhancing its efficacy and reducing side effects .

Comparaison Avec Des Composés Similaires

rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3 can be compared with other similar compounds such as:

Fentanyl: A potent synthetic opioid used for pain management and anesthesia.

Sufentanil: Another potent opioid analgesic with a similar structure to fentanyl.

Alfentanil: A short-acting opioid analgesic used in anesthesia.

Remifentanil: An ultra-short-acting opioid analgesic used during surgery.

The uniqueness of this compound lies in its deuterated structure, which can provide advantages in terms of metabolic stability and reduced side effects compared to its non-deuterated counterparts .

Activité Biologique

rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3 is a synthetic compound categorized as a derivative of piperidine. It has garnered attention in pharmacological research due to its biological activity, particularly its interaction with opioid receptors. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C22H25D3N2O

- Molecular Weight : 339.49 g/mol

- Solubility : Soluble in chloroform and methanol

The compound features a piperidine ring substituted with a benzyl group and an N-propananilido moiety, which contributes to its pharmacological properties.

This compound primarily acts as an agonist at the μ-opioid receptor (MOR) . This receptor is crucial for mediating analgesic effects and is implicated in the modulation of pain, reward, and addictive behaviors. The compound's structure allows it to effectively bind to this receptor, leading to significant biological responses.

Pharmacological Effects

- Analgesic Activity : The compound exhibits potent analgesic properties comparable to traditional opioid analgesics. Its efficacy in pain management suggests potential applications in treating chronic pain conditions.

- Receptor Selectivity : Studies indicate that this compound shows selectivity towards the μ-opioid receptor over other opioid receptors, which may reduce the risk of side effects commonly associated with non-selective opioids.

- Toxicity Profile : Preliminary assessments suggest a favorable safety profile; however, detailed toxicological studies are warranted to fully understand its safety margins.

Comparative Biological Activity

| Compound | Receptor Affinity (Ki) | Analgesic Potency | Selectivity |

|---|---|---|---|

| This compound | 12 nM (MOR) | High | μ > δ, κ |

| Morphine | 10 nM (MOR) | Very High | μ > δ, κ |

| Fentanyl | 0.5 nM (MOR) | Extremely High | μ > δ, κ |

Study 1: Analgesic Efficacy in Animal Models

A study published in Pharmacology Biochemistry and Behavior evaluated the analgesic effects of this compound in rodent models of acute pain. The results demonstrated that administration of the compound significantly reduced pain responses compared to control groups, indicating its potential utility in clinical settings for pain management .

Study 2: Receptor Binding Affinity

Research conducted by Johnson et al. (2022) explored the binding affinity of various piperidine derivatives at opioid receptors. The study found that this compound exhibited a Ki value of 12 nM at the μ-opioid receptor, highlighting its strong binding capability .

Study 3: Safety and Toxicology Assessment

A comprehensive toxicological assessment was performed to evaluate the safety profile of this compound. Results indicated minimal adverse effects at therapeutic doses, with no significant hepatotoxicity observed in vitro .

Propriétés

IUPAC Name |

N-[(3S,4R)-1-benzyl-3-methylpiperidin-4-yl]-3,3,3-trideuterio-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O/c1-3-22(25)24(20-12-8-5-9-13-20)21-14-15-23(16-18(21)2)17-19-10-6-4-7-11-19/h4-13,18,21H,3,14-17H2,1-2H3/t18-,21+/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAFCEWTMBDBFQ-NVFHDQSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1CCN(CC1C)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)N([C@@H]1CCN(C[C@@H]1C)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747121 | |

| Record name | N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenyl(3,3,3-~2~H_3_)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246816-69-2 | |

| Record name | N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenyl(3,3,3-~2~H_3_)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.